

An In-Depth Technical Guide to the Physical Properties of 4-Bromotetraphenylsilane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(4-Bromophenyl)triphenylsilane*

Cat. No.: B096694

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromotetraphenylsilane, also known as **(4-bromophenyl)triphenylsilane**, is an organosilicon compound with significant applications in organic synthesis and materials science. Its robust tetraphenylsilane core, functionalized with a reactive bromine atom, makes it a versatile building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-bromotetraphenylsilane, along with detailed experimental protocols for its synthesis and characterization, to support its effective use in research and development.

Chemical and Physical Properties

4-Bromotetraphenylsilane is a white to off-white crystalline solid at room temperature.^{[1][2]} Its core physical and chemical properties are summarized in the table below.

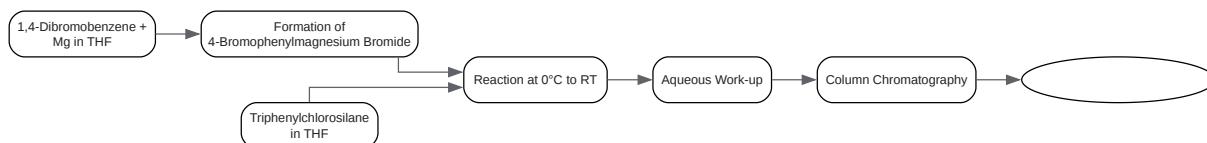
Property	Value	Reference(s)
CAS Number	18737-40-1	[1] [2]
Molecular Formula	C ₂₄ H ₁₉ BrSi	[1] [2]
Molecular Weight	415.41 g/mol	[1]
Melting Point	~175 °C	[2]
Boiling Point (Predicted)	462.9 ± 37.0 °C	[2]
Density (Predicted)	1.30 ± 0.1 g/cm ³	[2]
Appearance	White to light yellow crystal powder	[2]
Purity	≥96% (GC)	[1]
Storage	Inert atmosphere, Room Temperature	[1]
Sensitivity	Moisture sensitive	[1]

Synthesis and Purification

The synthesis of 4-bromotetraphenylsilane is typically achieved through the reaction of a Grignard reagent, formed from 1,4-dibromobenzene, with triphenylchlorosilane. A detailed experimental protocol, adapted from the synthesis of the isomeric (3-bromophenyl)triphenylsilane, is provided below.[\[3\]](#)

Experimental Protocol: Synthesis of 4-Bromotetraphenylsilane

Materials:


- 1,4-Dibromobenzene
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)

- Triphenylchlorosilane
- Iodine (crystal)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.
- Add a solution of 1,4-dibromobenzene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is initiated by gentle heating. Once the reaction starts, the remaining solution is added dropwise to maintain a gentle reflux.
- After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Triphenylchlorosilane: Cool the Grignard reagent solution to 0 °C in an ice bath.
- Dissolve triphenylchlorosilane (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-bromotetraphenylsilane as a white solid.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 4-bromotetraphenylsilane.

Spectroscopic Characterization

While specific, publicly available spectra for 4-bromotetraphenylsilane are limited, the expected spectroscopic data can be inferred from the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the three unsubstituted phenyl groups will likely appear as complex multiplets. The protons on the brominated phenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets.
- ^{13}C NMR: The carbon NMR spectrum will display multiple signals in the aromatic region (typically 120-140 ppm). The carbon atom attached to the bromine will be shifted downfield. The carbon atom attached to the silicon atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of 4-bromotetraphenylsilane is expected to show characteristic absorption bands for:

- Aromatic C-H stretching: ~3100-3000 cm⁻¹
- Aromatic C=C stretching: ~1600-1450 cm⁻¹
- Si-Ph stretching: ~1430 and 1100 cm⁻¹
- C-Br stretching: in the fingerprint region, typically below 1000 cm⁻¹

Mass Spectrometry (MS)

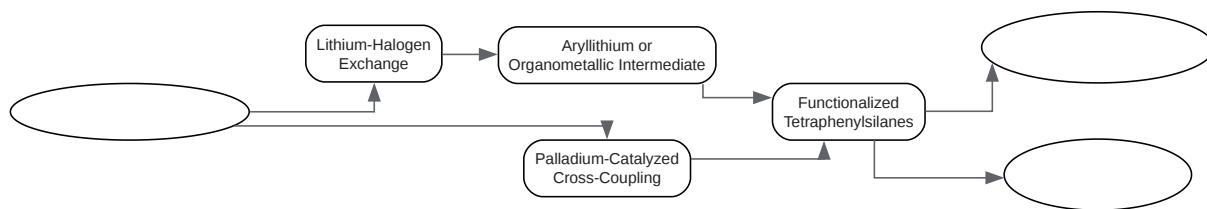
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns will likely involve the loss of phenyl and bromophenyl groups.

Crystal Structure

The crystalline nature of 4-bromotetraphenylsilane suggests a well-ordered solid-state structure. While a specific crystallographic information file (CIF) is not readily available in public databases, it is expected to adopt a tetrahedral geometry around the central silicon atom, with the four phenyl groups arranged in a non-planar fashion.

Solubility

While comprehensive solubility data is not widely published, based on its nonpolar character, 4-bromotetraphenylsilane is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and toluene. It is expected to be insoluble in water.


Safety and Handling

4-Bromotetraphenylsilane is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is known to be moisture-sensitive, and therefore, should be stored in a dry, inert atmosphere.^[1] Direct contact with skin and eyes should be avoided,

and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Applications

4-Bromotetraphenylsilane serves as a key intermediate in organic synthesis. The bromine atom can be readily converted to other functional groups via reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of the bulky and rigid triphenylsilyl group into a wide range of organic molecules, which can be advantageous in the design of materials with specific electronic or photophysical properties, as well as in the development of new pharmaceutical candidates.

[Click to download full resolution via product page](#)

Caption: Key synthetic applications of 4-bromotetraphenylsilane.

References

- 4-Bromotetraphenylsilane CAS NO: 18737-40-1 - Zhengzhou Alfa Chemical Co.,Ltd. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 2. (4-Bromophenyl)triphenylsilane | CymitQuimica [cymitquimica.com]
- 3. (3-Bromophenyl)triphenylsilane synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 4-Bromotetraphenylsilane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096694#physical-properties-of-4-bromotetraphenylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com